Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate
CAS No.:
Cat. No.: VC13880763
Molecular Formula: C5H7BF3KO2
Molecular Weight: 206.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7BF3KO2 |
|---|---|
| Molecular Weight | 206.01 g/mol |
| IUPAC Name | potassium;[(E)-3-ethoxy-3-oxoprop-1-enyl]-trifluoroboranuide |
| Standard InChI | InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1/b4-3+; |
| Standard InChI Key | ZXDVLCSMNHAXEH-BJILWQEISA-N |
| Isomeric SMILES | [B-](/C=C/C(=O)OCC)(F)(F)F.[K+] |
| SMILES | [B-](C=CC(=O)OCC)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C=CC(=O)OCC)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a potassium-stabilized trifluoroborate group bonded to an (E)-configured propenyl ester moiety. Its IUPAC name, potassium;[(E)-3-ethoxy-3-oxoprop-1-enyl]-trifluoroboranuide, explicitly denotes:
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A trifluoroboranuide anion ()
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An (E)-3-ethoxy-3-oxoprop-1-enyl substituent with a rigid trans double bond
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A potassium counterion for charge balance.
The planar geometry of the boron center and conjugation between the vinyl and carbonyl groups enhance stability while maintaining reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 206.01 g/mol | |
| SMILES Notation | B-(F)(F)F.[K+] | |
| InChIKey | ZXDVLCSMNHAXEH-BJILWQEISA-N |
Stereochemical Considerations
The (E)-configuration at the double bond (C1-C2) imposes distinct steric and electronic effects. Computational models suggest a 1.34 Å B-C bond length and a 120° F-B-F bond angle, consistent with sp² hybridization at boron. This geometry facilitates nucleophilic attack at boron during coupling reactions.
Synthetic Applications in Organic Chemistry
Role in Suzuki-Miyaura Coupling
As a bench-stable boronate precursor, this compound undergoes transmetalation with palladium catalysts to form aryl- or alkenyl-palladium intermediates. Key advantages over boronic acids include:
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Enhanced Stability: Resists protodeboronation under basic conditions.
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Air/Moisture Tolerance: Enables reactions without stringent inert atmosphere requirements .
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Chemoselectivity: The electron-withdrawing trifluoroborate group suppresses homocoupling side reactions.
A 2024 study demonstrated its efficacy in synthesizing stilbene derivatives via coupling with iodobenzenes (92–95% yields).
Beyond Cross-Coupling: Emerging Methodologies
Recent innovations exploit the compound’s dual functionality:
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Conjugate Additions: The α,β-unsaturated ester participates in Michael additions with organocuprates.
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Photoredox Catalysis: Under blue LED irradiation, the trifluoroborate acts as a radical precursor for C–H functionalization .
Comparative Analysis with Structural Analogues
Potassium (3-Ethoxy-3-Oxopropyl)Trifluoroborate
The saturated analogue (CAS 1023357-64-3, MW 208.028 g/mol) lacks the C1-C2 double bond, resulting in:
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Reduced Reactivity: 3–5× slower transmetalation kinetics in Suzuki couplings .
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Altered Solubility: Higher logP (1.787 vs. 1.2) enhances lipid membrane permeability .
Table 2: Structural and Reactivity Comparison
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